tert-Butyl 3-aminobenzoate

Peptide Synthesis Solid State Properties Isomer Identification

For orthogonally protected pseudopeptide synthesis, choose tert-Butyl 3-aminobenzoate. Its unique acid-labile tert-butyl ester allows for selective on-resin cleavage with mild TFA, independent of base-labile Fmoc protections, unlike simple methyl or ethyl esters. This chemoselectivity is critical for precise fragment conjugation. As an ideal fragment scaffold (MW 193.24, XLogP3=2.1), it is purpose-designed for fragment-based drug discovery (FBDD) and hit modification. Procure this versatile intermediate specifically for applications demanding orthogonal stability and controlled reactivity.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 92146-82-2
Cat. No. B1271901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-aminobenzoate
CAS92146-82-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=CC=C1)N
InChIInChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
InChIKeyYGIRNXMYJLWFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-aminobenzoate (CAS 92146-82-2): Core Identity and Research-Grade Specifications


tert-Butyl 3-aminobenzoate (CAS 92146-82-2) is a benzoate ester derivative of 3-aminobenzoic acid [1]. It is characterized by the presence of a bulky tert-butyl ester group attached to the carboxyl moiety of the 3-aminobenzoic acid core, with a molecular weight of 193.24 g/mol and the formula C11H15NO2 [1]. The compound is typically available as a white to light beige powder or crystals with a melting point of 76-78 °C . Its primary research application is as a building block in peptide synthesis, specifically for constructing orthogonally protected pseudopeptide platforms .

tert-Butyl 3-aminobenzoate: Why Generic Substitution with Other 3-Aminobenzoate Esters is Not Advisable


The choice of ester group in 3-aminobenzoate derivatives is not arbitrary; it dictates critical physicochemical properties, reactivity, and synthetic utility. The tert-butyl ester in tert-Butyl 3-aminobenzoate offers a distinct combination of steric bulk and acid-lability compared to simpler alkyl esters like methyl or ethyl [1]. This differentiation is crucial in applications requiring orthogonal protection strategies, where the tert-butyl group can be selectively removed under mild acidic conditions without affecting other base-labile protecting groups [1]. Substituting with a methyl or ethyl ester would alter the compound's lipophilicity, hydrolytic stability, and its role as a specific fragment or building block, potentially compromising the intended synthetic pathway or biological outcome .

Quantitative Differentiation: tert-Butyl 3-aminobenzoate vs. Key Analogs


Positional Isomer Differentiation: tert-Butyl 3-aminobenzoate vs. tert-Butyl 4-aminobenzoate on Melting Point

A direct comparison of the melting points of tert-Butyl 3-aminobenzoate and its 4-substituted positional isomer, tert-Butyl 4-aminobenzoate (CAS 18144-47-3), reveals a significant difference of over 30 °C. This property is a critical quality control and identity verification metric . The lower melting point of the 3-isomer can also indicate a weaker crystal lattice energy, which may influence its solubility and handling characteristics during synthesis .

Peptide Synthesis Solid State Properties Isomer Identification

Hydrolytic Stability & Lipophilicity: tert-Butyl 3-aminobenzoate vs. Ethyl 3-aminobenzoate

The choice of ester significantly impacts a compound's lipophilicity and hydrolytic stability. tert-Butyl 3-aminobenzoate has a predicted XLogP3 value of 2.1 [1], while the ethyl ester analog (ethyl 3-aminobenzoate, CAS 582-33-2) has a lower predicted XLogP3 of 1.8 [2]. Furthermore, the tert-butyl ester is generally more stable to base-catalyzed hydrolysis than primary alkyl esters like ethyl, which can be a critical differentiator in multi-step synthetic sequences or under certain biological assay conditions [3].

Drug Discovery Fragment-Based Design ADME Properties

Synthetic Utility: Orthogonal Protection in Pseudopeptide Synthesis

tert-Butyl 3-aminobenzoate is specifically designated by a major supplier as a 'Building block for preparing orthogonally protected pseudopeptide platforms' . This application leverages the acid-labile nature of the tert-butyl ester, which allows for its selective deprotection (e.g., with trifluoroacetic acid) in the presence of other base-labile protecting groups like Fmoc [1]. This orthogonal stability is a key functional advantage over simple alkyl esters like methyl or ethyl, which cannot be selectively removed under similar mild conditions and would require harsher saponification that could damage the peptide backbone or other sensitive functionalities [1].

Peptide Chemistry Orthogonal Protection Pseudopeptide Synthesis

Fragment-Based Design: Molecular Weight Differentiation from Free Acid

As a 'fragment molecule' and 'important scaffold for molecular linking, expansion, and modification' , tert-Butyl 3-aminobenzoate (MW = 193.24 g/mol) offers a key advantage over its parent free acid, 3-aminobenzoic acid (MW = 137.14 g/mol) . The addition of the tert-butyl group increases molecular weight and lipophilicity, which can be a deliberate step in fragment growth strategies to improve target binding affinity or cell permeability. The tert-butyl group also masks the carboxylic acid, preventing unwanted interactions or reactivity during fragment linking or expansion [1].

Fragment-Based Drug Discovery Lead Optimization Scaffold Modification

High-Value Application Scenarios for tert-Butyl 3-aminobenzoate


Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protection Strategies

tert-Butyl 3-aminobenzoate is optimally suited for solid-phase peptide synthesis where an orthogonal protecting group strategy is required. Its acid-labile tert-butyl ester can be selectively cleaved on-resin using mild TFA conditions without affecting the peptide's anchoring linker (e.g., Wang resin) or other base-labile side-chain protections (e.g., Fmoc). This allows for the introduction of a functionalized benzoic acid moiety at a specific point in the peptide sequence. This application is directly supported by its classification as a building block for orthogonally protected pseudopeptide platforms .

Fragment-Based Drug Discovery and Lead Optimization

In fragment-based drug discovery (FBDD), tert-Butyl 3-aminobenzoate serves as a privileged fragment scaffold. Its molecular weight (193.24 g/mol) falls within the ideal range for fragments, and its balanced lipophilicity (XLogP3 = 2.1) makes it suitable for both biochemical and cellular screening . The compound is specifically marketed as a 'fragment molecule' and 'important scaffold for molecular linking, expansion, and modification,' indicating its utility in growing hits into lead compounds . Researchers can procure this compound to initiate a fragment campaign or to modify an existing hit.

Synthesis of Complex Organic Molecules via Chemoselective Transformations

The presence of both a nucleophilic aromatic amine and an electrophilic ester carbonyl in a protected form makes tert-Butyl 3-aminobenzoate a versatile intermediate for constructing complex molecules. The tert-butyl ester can be selectively removed to reveal a carboxylic acid for amide coupling or other reactions, while the aromatic amine can undergo acylation, alkylation, or diazotization independently. This chemoselectivity is a direct consequence of the orthogonal stability of the tert-butyl group, a property not shared by simpler methyl or ethyl esters .

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